1-(4-ethylbenzenesulfonyl)-1H-pyrazole
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Overview
Description
1-(4-ethylbenzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-ethylbenzenesulfonyl group. It is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-ethylbenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonate esters, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(4-ethylbenzenesulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-(4-ethylbenzenesulfonyl)-1H-pyrazole can be compared with other sulfonyl pyrazoles and related compounds:
1-(4-methylbenzenesulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
1-(4-chlorobenzenesulfonyl)-1H-pyrazole: Contains a chlorine atom, which can influence its chemical properties and interactions.
1-(4-nitrobenzenesulfonyl)-1H-pyrazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the ethylbenzenesulfonyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-10-4-6-11(7-5-10)16(14,15)13-9-3-8-12-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZWPAOMKWJVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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